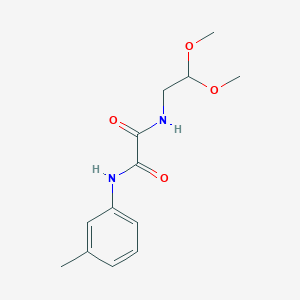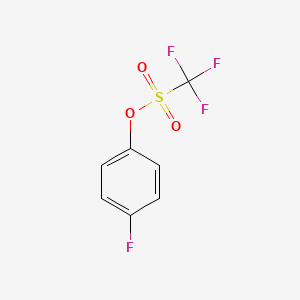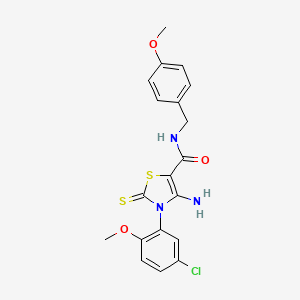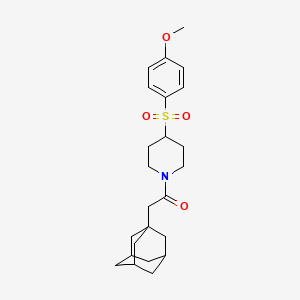
N1-(2,2-dimethoxyethyl)-N2-(m-tolyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reagents used, the conditions of the reaction, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It would include the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include its spectral data (IR, NMR, UV-Vis, etc.) .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, including derivatives like N1-(2,2-dimethoxyethyl)-N2-(m-tolyl)oxalamide, can be synthesized via a novel one-pot approach. This method, involving the Meinwald rearrangement and a new rearrangement sequence, is operationally simple and high yielding, making it useful for creating both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Catalytic Applications
- The compound N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), similar in structure to this compound, is effective as a ligand in copper-catalyzed coupling reactions, enhancing the reaction efficiency (Chen et al., 2023).
Computational and Structural Studies
- Computational methods have been used to investigate the conformational properties and crystal structure of polyoxalamides, including compounds similar to this compound. This includes a quantum mechanical study of N,N'-dimethyloxalamide, providing insights into the energetics and structural changes associated with the isomerization of the oxalamide group (Armelin et al., 2001).
Gelation and Self-Assembly
- Chiral amino acid- and amino alcohol-oxalamides demonstrate the ability to gelate various solvents. Studies on derivatives like this compound reveal that these compounds can form diverse aggregates with chiral morphologies, such as helical fibers and twisted tapes. This is attributed to their molecular flexibility and hydrogen bonding capabilities (Vujičić et al., 2013).
Supramolecular Networks
- N,N'-Bis(4-pyridylmethyl)oxalamide, structurally related to this compound, forms extended supramolecular networks through intermolecular hydrogen bonding. This property is significant for developing materials with specific molecular architectures (Lee, 2010).
Polymer Chemistry
- Oxalamides like this compound can influence the crystallization behavior of polymers. For instance, N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA), a structurally similar compound, has been shown to significantly promote the crystallization process of poly(l-lactic acid) (PLLA) when subjected to shear flow (Shen et al., 2016).
Environmental Applications
- Compounds structurally related to this compound are explored for environmental applications, such as in the remediation of radiotoxic acidic waste. An example is the use of N,N′-dimethyl-N,N′-dicyclohexyl-2,(2′-dodecyloxyethyl)-malonamide (DMDCDDEMA) in extracting and transporting radiotoxic metal ions (Patil et al., 2015).
Electrochemical Studies
- In the electrochemical reduction of carbon dioxide, compounds like this compound may find relevance. For example, N,N-Dimethylformamide (DMF) is used in studying the electrocatalytic reduction of CO2, highlighting the potential of similar compounds in electrochemical applications (Kai et al., 2017).
Pharmaceutical and Drug Development
- Oxalamides, including this compound, may be explored in pharmaceutical contexts, such as in the development of new catalysts for drug synthesis. For example, the use of oxalamide as a directing group in copper-mediated ortho-C-H amination of anilines demonstrates its potential in the synthesis of complex pharmaceuticals (Cheng et al., 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-9-5-4-6-10(7-9)15-13(17)12(16)14-8-11(18-2)19-3/h4-7,11H,8H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPHNNDQPMDMQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3007697.png)
![2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]benzamide](/img/structure/B3007698.png)
![7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3007699.png)
![6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)nicotinamide](/img/structure/B3007701.png)

![N-[4-(benzyloxy)phenyl]-N'-(1H-indol-5-yl)thiourea](/img/structure/B3007703.png)
![2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide](/img/structure/B3007705.png)

![1-[2-(2-Nitroethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3007712.png)



![N-(Cyanomethyl)-2-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]acetamide](/img/structure/B3007719.png)
![2-({12-chloro-9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3007720.png)
